molecular formula C9H18O2 B2736012 2-Methyl-3-(oxan-2-yl)propan-1-ol CAS No. 2248278-45-5

2-Methyl-3-(oxan-2-yl)propan-1-ol

Cat. No.: B2736012
CAS No.: 2248278-45-5
M. Wt: 158.241
InChI Key: UMLGPXADTSGWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(oxan-2-yl)propan-1-ol is a branched-chain alcohol featuring a hydroxyl (-OH) group at the terminal carbon (position 1), a methyl group at position 2, and a tetrahydropyran (oxan-2-yl) ring at position 3. The oxan-2-yl group introduces ether functionality, which influences solubility, polarity, and intermolecular interactions.

Properties

IUPAC Name

2-methyl-3-(oxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGPXADTSGWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxan-2-yl)propan-1-ol typically involves the reaction of 2-methyl-3-buten-2-ol with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the alcohol to form the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-3-(oxan-2-yl)propan-1-ol often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to facilitate the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-Methyl-3-(oxan-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The following table summarizes key properties of 2-Methyl-3-(oxan-2-yl)propan-1-ol and related compounds, inferred from structural analogs and evidence:

Compound Name Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Density (g/cm³) Flash Point (°C)
2-Methyl-3-(oxan-2-yl)propan-1-ol ~159.2 (estimated) Alcohol, ether ~200–230 (estimated) ~0.9 (estimated) ~70–80 (estimated)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 Alcohol, tertiary amine 226.6 0.875 73.9
(1S)-3-Amino-1-(oxan-2-yl)propan-1-ol 159.2 Alcohol, amine, ether N/A N/A N/A
Propan-1-ol 60.10 Primary alcohol 97 0.803 22
Key Observations:
  • Molecular Weight: The target compound and 3-(Diethylamino)-2,2-dimethyl-propan-1-ol share similar molecular weights (~159 g/mol), suggesting comparable van der Waals forces .
  • Boiling Points: The oxan-2-yl group (ether) in 2-Methyl-3-(oxan-2-yl)propan-1-ol reduces hydrogen bonding compared to primary alcohols like propan-1-ol, likely resulting in a lower boiling point than 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (226.6°C), which has stronger intermolecular forces due to its amine group .
  • butan-2-ol .

Reactivity and Stability

  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, but the ether group in the oxan-2-yl ring diminishes overall polarity compared to pure alcohols like propan-1-ol. This may reduce solubility in polar solvents .
  • Oxidation : Unlike primary alcohols (e.g., propan-1-ol), the tertiary structure of 2-Methyl-3-(oxan-2-yl)propan-1-ol may render it resistant to oxidation under mild conditions .
  • Stability : Ethers are generally stable under basic conditions, suggesting the oxan-2-yl group enhances stability compared to alcohols with labile substituents .

Spectroscopic Differentiation

Infrared (IR) spectroscopy can distinguish 2-Methyl-3-(oxan-2-yl)propan-1-ol from isomers like 3-Methyl-2-(oxan-2-yl)propan-1-ol. While the functional group region (O-H stretch at ~3200–3600 cm⁻¹) would be similar, the fingerprint region (below 1500 cm⁻¹) would differ significantly due to structural variations .

Research Findings and Trends

Boiling Points: Branching and ether groups lower boiling points compared to linear alcohols or amines. For example, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol boils at 226.6°C due to amine-related hydrogen bonding, whereas 2-Methyl-3-(oxan-2-yl)propan-1-ol likely boils lower .

Solubility : The oxan-2-yl group may enhance solubility in organic solvents (e.g., tetrahydrofuran) but reduce it in water compared to propan-1-ol .

Synthetic Utility : The tertiary alcohol structure makes the compound less reactive in nucleophilic substitutions compared to primary alcohols, aligning with trends observed in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.